

# Protocol for the synthesis of enol triflates using Phenyl triflimide.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Phenyl triflimide

Cat. No.: B033088

[Get Quote](#)

## Protocol for the Synthesis of Enol Triflates Using Phenyl Triflimide

Application Note AN2025-12-17

For Research Use Only

### Introduction

Enol triflates are versatile intermediates in organic synthesis, serving as valuable precursors for a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. The trifluoromethanesulfonyl (triflyl) group is an excellent leaving group, facilitating these transformations. **Phenyl triflimide**, N-phenyl-bis(trifluoromethanesulfonimide) or  $\text{PhN}(\text{Tf})_2$ , is a stable, crystalline, and non-hygroscopic reagent that serves as a milder and often more effective alternative to triflic anhydride ( $\text{Tf}_2\text{O}$ ) for the synthesis of enol triflates from ketones.[1] This reagent is particularly advantageous when using solvents like tetrahydrofuran (THF), which can be degraded by triflic anhydride.[2] This protocol provides a general procedure for the synthesis of enol triflates from ketones using **phenyl triflimide**.

### Principle of the Method

The synthesis of enol triflates using **phenyl triflimide** involves a two-step process within a single pot. First, the ketone is deprotonated by a strong base to form the corresponding

enolate. Subsequently, the enolate anion attacks the electrophilic sulfur atom of **phenyl triflimide**, displacing the phenyltriflimide anion and forming the enol triflate. The choice of base and reaction conditions can influence the regioselectivity of enolate formation from unsymmetrical ketones, leading to either the kinetic or thermodynamic enol triflate.

## Materials and Reagents

- Ketone substrate
- **Phenyl triflimide** (N-phenyl-bis(trifluoromethanesulfonimide),  $\text{PhN}(\text{Tf})_2$ )
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether ( $\text{Et}_2\text{O}$ ))
- Strong base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS), Potassium bis(trimethylsilyl)amide (KHMDS), Lithium diisopropylamide (LDA), Potassium tert-butoxide (KOtBu))
- Anhydrous work-up solvents (e.g., Diethyl ether, Ethyl acetate, Hexanes)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Inert gas (Argon or Nitrogen)

## Experimental Protocols

### General Procedure for the Synthesis of Enol Triflates

This general procedure can be adapted for various ketone substrates. All reactions should be carried out under an inert atmosphere using anhydrous solvents.

- **Preparation of the Reaction Vessel:** An oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum is cooled under a stream of inert gas.
- **Dissolution of the Ketone:** The ketone (1.0 eq.) is dissolved in the chosen anhydrous solvent (e.g., THF) in the reaction flask.

- **Enolate Formation:** The solution is cooled to the appropriate temperature (typically -78 °C or 0 °C, depending on the base and desired regioselectivity). The strong base (1.05 - 1.2 eq.) is added dropwise via syringe. The mixture is stirred for a specific time (e.g., 30-60 minutes) to allow for complete enolate formation.
- **Triflation:** **Phenyl triflimide** (1.05 - 1.1 eq.), either as a solid or dissolved in a minimal amount of anhydrous solvent, is added to the enolate solution at the same low temperature.
- **Reaction Progression:** The reaction mixture is allowed to slowly warm to room temperature and stirred for a period of 1 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO<sub>3</sub> solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate mixtures) to afford the pure enol triflate.

## Example Protocol 1: Synthesis of 1-Cyclohexen-1-yl trifluoromethanesulfonate

This protocol is adapted from a procedure for the triflation of cyclohexanone.

- To a solution of cyclohexanone (1.0 g, 10.2 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere is added a 1.0 M solution of NaHMDS in THF (11.2 mL, 11.2 mmol) dropwise.
- The mixture is stirred at -78 °C for 1 hour.
- N-phenyl-bis(trifluoromethanesulfonimide) (3.86 g, 10.7 mmol) is added in one portion.
- The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

- The reaction is quenched with saturated aqueous  $\text{NaHCO}_3$  solution (20 mL) and extracted with diethyl ether (3 x 20 mL).
- The combined organic layers are washed with brine (20 mL), dried over anhydrous  $\text{MgSO}_4$ , filtered, and concentrated.
- The crude product is purified by flash chromatography (hexanes) to yield the desired enol triflate.

## Example Protocol 2: Synthesis of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate

This protocol is adapted from an Organic Syntheses procedure.

- To a solution of  $\beta$ -tetralone (4.60 g, 31.5 mmol) in anhydrous THF (120 mL) at  $-20\text{ }^\circ\text{C}$  under an argon atmosphere is added potassium tert-butoxide (3.53 g, 31.5 mmol) portionwise.
- The mixture is warmed to  $0\text{ }^\circ\text{C}$  and stirred for 1 hour.
- The solution is then cooled back to  $-20\text{ }^\circ\text{C}$ , and N-phenyl-bis(trifluoromethanesulfonimide) (10.7 g, 30.0 mmol) is added.
- The reaction is warmed to  $0\text{ }^\circ\text{C}$  and stirred for 4 hours.
- The reaction mixture is concentrated to approximately one-fourth of its original volume, then diluted with ethyl acetate (80 mL) and water (80 mL).
- The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated.
- The crude product is purified by flash chromatography to afford 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate.

## Data Presentation

The following table summarizes the synthesis of various enol triflates using **phenyl triflimide** under different reaction conditions.

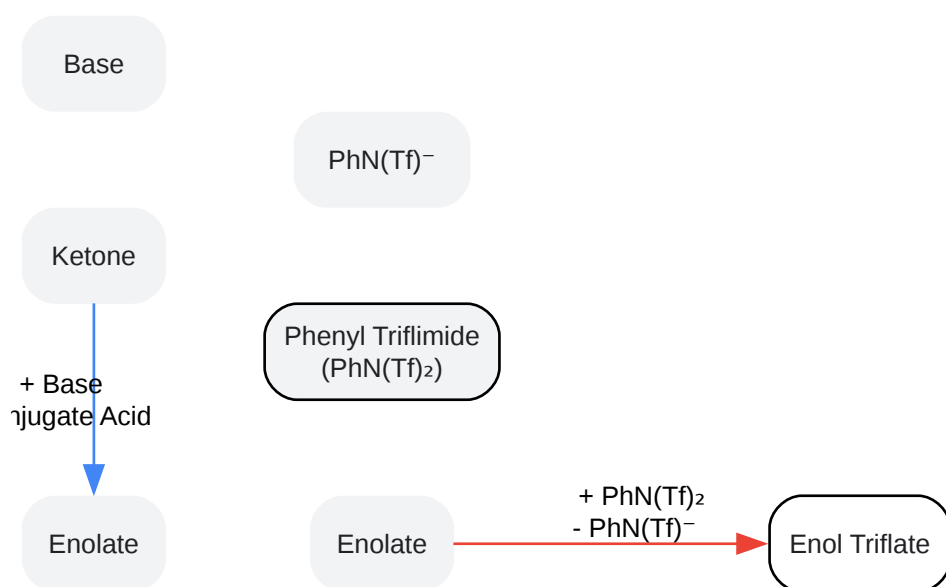
Ketone Substrate	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Cyclohexanone	NaHMDS	THF	-78 to rt	4	~90
2-Methylcyclohexanone	LDA	THF	-78 to rt	3	76
β-Tetralone	KOtBu	THF	-20 to 0	4	97-98
Propiophenone	KHMDS	THF	-78 to rt	2	85
4-tert-Butylcyclohexanone	LDA	THF	-78 to rt	2	88
2-Indanone	NaHMDS	THF	-78 to rt	2	92

Note: Yields are approximate and may vary depending on the specific reaction conditions and purification methods.

## Visualizations

### Reaction Mechanism

The following diagram illustrates the general mechanism for the synthesis of enol triflates from ketones using **phenyl triflimide**.

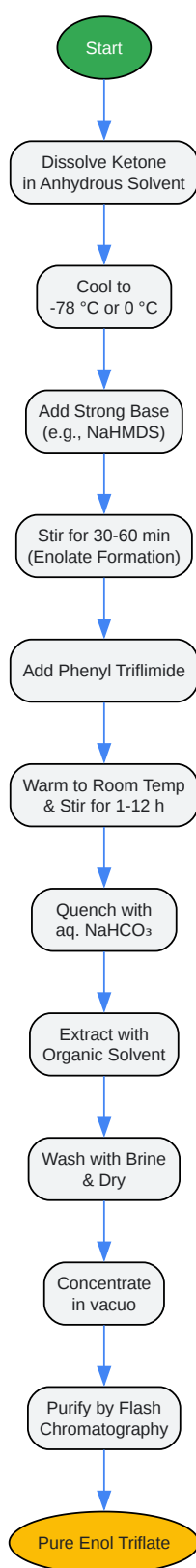


[Click to download full resolution via product page](#)

Caption: General reaction mechanism for enol triflate synthesis.

## Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis of enol triflates.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for enol triflate synthesis.

## Troubleshooting

- Low Yield:
  - Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be performed under a strict inert atmosphere.
  - Base Strength/Stoichiometry: Incomplete deprotonation can lead to low yields. Ensure the base is of high quality and the stoichiometry is correct.
  - Reaction Time/Temperature: The reaction may require longer times or optimization of the temperature profile for complete conversion.
- Multiple Products:
  - Regioisomers: For unsymmetrical ketones, a mixture of regioisomeric enol triflates may be formed. The ratio can often be controlled by the choice of base, solvent, and temperature (kinetic vs. thermodynamic control).
  - Side Reactions: The presence of impurities or moisture can lead to side reactions. Ensure all reagents are pure.

## Safety Precautions

- **Phenyl triflimide** is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Strong bases are corrosive and/or flammable. Handle in a fume hood and take appropriate precautions.
- Anhydrous solvents can be flammable. Work in a well-ventilated area away from ignition sources.
- Always consult the Safety Data Sheet (SDS) for all reagents before use.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for the synthesis of enol triflates using Phenyl triflimide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033088#protocol-for-the-synthesis-of-enol-triflates-using-phenyl-triflimide]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

